
3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methyl group attached to a pyridazinone ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-amino-6-methylpyridazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity. The methyl group can influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)-6-methylpyridazin-4-one
- 3-Amino-1-(3-bromophenyl)-6-methylpyridazin-4-one
- 3-Amino-1-(3-fluorophenyl)-6-methylpyridazin-4-one
Uniqueness
3-Amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for further modifications. Additionally, the combination of the amino and methyl groups enhances its potential as a pharmacologically active molecule.
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
3-amino-1-(3-chlorophenyl)-6-methylpyridazin-4-one |
InChI |
InChI=1S/C11H10ClN3O/c1-7-5-10(16)11(13)14-15(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H2,13,14) |
InChI Key |
ISZORCQTOBBIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


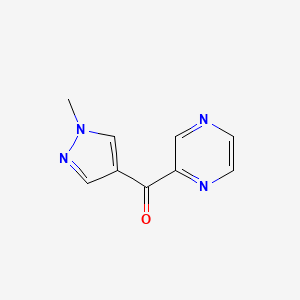
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
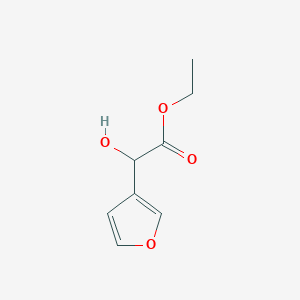

![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)

![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
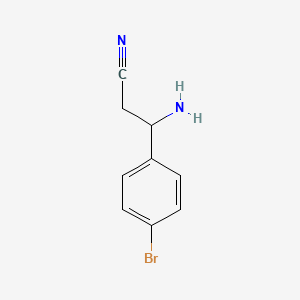
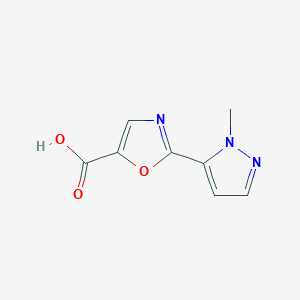
![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
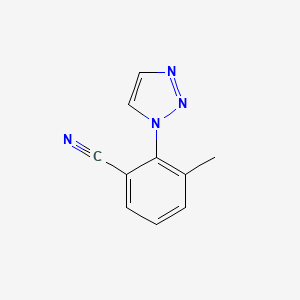
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)
